molecular formula C14H16N2O3S B2645261 5-[(3-methylphenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine CAS No. 1903540-37-3

5-[(3-methylphenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine

Cat. No.: B2645261
CAS No.: 1903540-37-3
M. Wt: 292.35
InChI Key: MUSWFBXJAUHONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-methylphenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is a complex organic compound that belongs to the class of oxazolo[4,5-c]pyridines This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a 3-methylphenyl ring, and an oxazolo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-methylphenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazolo[4,5-c]pyridine core.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the intermediate compound in the presence of a base.

    Attachment of the 3-Methylphenyl Ring: The final step involves the coupling of the 3-methylphenyl ring to the sulfonylated intermediate, typically through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3-methylphenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the oxazolo[4,5-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[(3-methylphenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(3-methylphenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(3-methylphenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine shares structural similarities with other oxazolo[4,5-c]pyridines and sulfonylated aromatic compounds.

Uniqueness

    Structural Features: The unique combination of the oxazolo[4,5-c]pyridine core with the methanesulfonyl and 3-methylphenyl groups distinguishes it from other compounds.

    Functional Properties: Its specific reactivity and potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

5-[(3-methylphenyl)methylsulfonyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-11-3-2-4-12(7-11)10-20(17,18)16-6-5-14-13(9-16)8-15-19-14/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSWFBXJAUHONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC3=C(C2)C=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.